(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one
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Overview
Description
E-5110 is a small molecule drug developed by Eisai Co., Ltd. It is a non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . The compound has shown potential in treating skin and musculoskeletal diseases, particularly rheumatic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
E-5110, with the systematic name 2-Pyrrolidinone, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-1-methoxy-, can be synthesized through several methods. One common synthetic route involves the reaction of gamma-butyrolactone with bromine and phosphorus tribromide at 100°C, followed by treatment with thionyl chloride to produce 2,4-dibromobutanoyl chloride . This intermediate is then condensed with O-methylhydroxylamine in the presence of sodium hydroxide in chloroform to yield N-methoxy-3-bromopyrrolidin-2-one . The final step involves the condensation of this intermediate with 3,5-di(tert-butyl)-4-hydroxybenzaldehyde using triethylamine in hot ethanol .
Industrial Production Methods
Industrial production methods for E-5110 are not extensively documented in the public domain. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
E-5110 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for E-5110, but it can undergo reduction under specific conditions.
Substitution: E-5110 can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Substitution: Reagents such as sodium hydroxide and chloroform are used in the synthesis of intermediates.
Major Products Formed
The major products formed from the oxidation of E-5110 are hydroxylated metabolites, which are further metabolized and excreted .
Scientific Research Applications
E-5110 has been extensively studied for its anti-inflammatory properties. It has shown potential in treating various inflammatory conditions, including rheumatic diseases . Additionally, E-5110 has been investigated for its ability to inhibit both COX and LOX enzymes, making it a promising candidate for dual inhibition therapy . Research has also explored its potential in cancer treatment due to its ability to target inflammatory mediators and related signaling pathways .
Mechanism of Action
E-5110 exerts its effects by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes . These enzymes are involved in the biosynthesis of eicosanoids, which are mediators of inflammation. By inhibiting these enzymes, E-5110 reduces the production of pro-inflammatory eicosanoids, thereby alleviating inflammation . The compound also induces the expression of cytochrome P450 enzymes, particularly CYP3A, which plays a role in its metabolism .
Comparison with Similar Compounds
E-5110 is structurally related to other di-tert-butylphenol derivatives, such as R-830, S-2474, and KME-4 . These compounds also exhibit dual inhibition of COX and LOX enzymes but differ in their potency and selectivity. For example, Tebufelone is another dual COX/LOX inhibitor that has shown higher potency in vitro compared to E-5110 . E-5110’s unique structure and metabolic stability make it a valuable compound for further research and development .
List of Similar Compounds
- R-830
- S-2474
- KME-4
- Tebufelone
E-5110’s unique combination of COX and LOX inhibition, along with its metabolic stability, distinguishes it from other similar compounds and highlights its potential for therapeutic applications.
Properties
Molecular Formula |
C20H29NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one |
InChI |
InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-21(24-7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10- |
InChI Key |
NJTQENWDJVHUOX-UVTDQMKNSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/CCN(C2=O)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCN(C2=O)OC |
Synonyms |
E 5110 E-5110 N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one |
Origin of Product |
United States |
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